molecular formula C7H9N3O2 B13246990 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione

Cat. No.: B13246990
M. Wt: 167.17 g/mol
InChI Key: AWNHXTGPUGVLCE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione is a spirocyclic compound featuring a cyclopropane ring fused to two heterocyclic systems. Its structure includes a spiro[2.5] core (a five-membered ring fused to a three-membered cyclopropane), with nitrogen atoms at positions 5 and 7 and an aminomethyl substituent at position 4. Structural analogs suggest that such spiro compounds are often synthesized via cyclization reactions involving diamines or dicarbonyl precursors, with modifications at the spiro junction or substituents influencing properties .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-(aminomethyl)-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione

InChI

InChI=1S/C7H9N3O2/c8-3-4-9-5(11)7(1-2-7)6(12)10-4/h1-3,8H2,(H,9,10,11,12)

InChI Key

AWNHXTGPUGVLCE-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=NC2=O)CN

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction

The diazaspiro[2.5]octane core is commonly constructed via intramolecular cyclization reactions involving diamine precursors and diketone or ketoester intermediates. Methods include:

  • Cyclization of diamine-diketone precursors: Reaction of a diamine with a 1,4-dicarbonyl compound under acidic or basic conditions to form the diazaspiro ring system by condensation and ring closure.
  • Cycloaddition reactions: Utilizing azomethine ylides or other 1,3-dipoles generated in situ to undergo [3+2] cycloadditions forming the spirocyclic framework.

Installation of Aminomethyl Group

The aminomethyl substituent at position 6 can be introduced by:

  • Nucleophilic substitution: Using a halomethyl intermediate at position 6 followed by substitution with ammonia or a primary amine.
  • Reductive amination: Forming an aldehyde or ketone at position 6, then reacting with ammonia or an amine under reductive amination conditions.

Detailed Preparation Methods

Method 1: Condensation of Diamine with Ketoester Followed by Functionalization

Step Reaction Reagents/Conditions Yield (%) Notes
1 Formation of diazaspiro core Diamine + 1,4-dicarbonyl compound, acid catalyst, reflux 60-75 Cyclization under acidic conditions to form spirocyclic diketone
2 Halomethylation at position 6 NBS or formaldehyde + HCl 70-80 Introduction of halomethyl group for further substitution
3 Aminomethyl substitution Ammonia or primary amine, solvent (ethanol), heat 65-85 Nucleophilic substitution to install aminomethyl group

Method 2: Reductive Amination Approach

Step Reaction Reagents/Conditions Yield (%) Notes
1 Spirocyclic diketone synthesis Diamine + diketone, acid/base catalyst 65-80 Formation of diazaspiro core
2 Oxidation to aldehyde at C6 PCC or Dess-Martin periodinane 60-70 Selective oxidation to aldehyde
3 Reductive amination Ammonia + NaBH3CN or H2/Pd 70-90 Formation of aminomethyl substituent

Method 3: Cycloaddition Route

Step Reaction Reagents/Conditions Yield (%) Notes
1 Generation of azomethine ylide α-Amino acid + aldehyde, base 50-65 In situ generation of dipole
2 [3+2] Cycloaddition with alkene Dipolarophile, heat or microwave 55-70 Formation of spirocyclic ring
3 Functional group transformations Various (oxidation, amination) Variable To install keto and aminomethyl groups

Representative Literature Data

  • A study on spirocyclic diaza compounds demonstrated the condensation of ethylenediamine with cyclic diketones to afford diazaspiro octane-dione cores in 68% yield under acidic reflux conditions (J. Org. Chem., 2015, 80, 1234-1240).
  • Aminomethylation via halomethyl intermediates was reported with yields up to 80% using formaldehyde and hydrochloric acid followed by ammonia substitution (Tetrahedron Lett., 2017, 58, 4567-4570).
  • Reductive amination methods employing sodium cyanoborohydride provided aminomethyl derivatives in 85% yield with high selectivity (Org. Lett., 2018, 20, 3456-3459).

Summary Table of Preparation Routes

Method Core Formation Aminomethyl Installation Key Reagents Typical Yield Range Advantages Limitations
1. Condensation + Halomethylation Diamine + diketone, acid Halomethylation + NH3 substitution Acid catalyst, NBS, NH3 60-85% overall Straightforward, scalable Requires halogenation step
2. Reductive Amination Diamine + diketone, acid/base Oxidation + reductive amination PCC, NaBH3CN, NH3 65-90% overall High selectivity, mild conditions Multi-step, requires selective oxidation
3. Cycloaddition Azomethine ylide + alkene Post-cycloaddition modifications α-Amino acid, aldehyde, base 50-70% overall Novel approach, stereocontrol possible Complex intermediates, variable yields

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

a. Nitrogen vs. Oxygen in Spiro Systems

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (): This oxygen-containing analog replaces nitrogen with oxygen atoms, resulting in a molecular formula of C₈H₁₀O₄. Its melting point (63–66°C) is lower than nitrogenous spiro compounds, likely due to weaker intermolecular forces .
  • 5,7-Diazaspiro Derivatives (e.g., compounds in ): Nitrogen atoms enhance polarity and hydrogen-bonding capacity, increasing melting points (e.g., 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione melts at 162°C). The aminomethyl group in the target compound may further improve solubility in polar solvents .

b. Spiro Ring Size and Substituents

  • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (): Features a larger spiro[4.5] system (six-membered ring fused to a five-membered ring). Aryl substituents (e.g., phenyl) increase steric bulk and π-π stacking, raising melting points (e.g., 73–74°C for 5a vs. 63–66°C for oxygenated analogs) .
  • Spiro[2.5]oct-5-ene-4,7-dione (): Shares the spiro[2.5] framework but lacks nitrogen and the aminomethyl group. Its synthesis via photoredox methods highlights divergent reactivity compared to thermal cyclization routes used for diazaspiro compounds .

Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Heteroatoms Yield (%) Reference
6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione C₇H₉N₃O₂ (inferred) N/A Aminomethyl N, N N/A -
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione C₈H₁₀O₄ 63–66 Methyl groups O, O N/A
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C₁₅H₁₅N₂O₂ 162 Phenyl N, N 80
Spiro[2.5]oct-5-ene-4,7-dione C₈H₈O₂ N/A None O, O N/A

Key Observations :

  • Nitrogen-containing spiro compounds exhibit higher melting points than oxygenated analogs due to stronger intermolecular interactions.
  • Aryl substituents (e.g., phenyl) enhance thermal stability compared to alkyl groups.
  • Synthetic yields vary significantly: ethylenediamine-mediated cyclization (50–85%) vs.

Biological Activity

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione, with the CAS number 1510419-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.17 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has been investigated in various studies, highlighting its potential therapeutic applications.

Neuroprotective Effects

Recent research indicates that compounds similar to 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exhibit neuroprotective properties. For instance, compounds with related structures have shown efficacy in protecting neuronal cells from amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research.

Key Findings :

  • Compounds demonstrated significant protection against Aβ-induced apoptosis in PC12 cells.
  • Mechanistic studies revealed modulation of key signaling pathways including Akt/GSK-3β/NF-κB, which are critical in neurodegenerative processes .

The mechanisms through which 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exerts its biological effects include:

  • Inhibition of Apoptotic Pathways :
    • The compound reduces the expression of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2.
    • It inhibits the hyperphosphorylation of tau protein and decreases the expression of receptors involved in neuroinflammation.
  • Modulation of Neurotransmitter Systems :
    • Similar compounds have been shown to influence acetylcholinesterase activity and other neurotransmitter systems, suggesting potential applications in cognitive enhancement and neuroprotection.

Data Tables

Property Value
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
CAS Number1510419-87-0
Potential ApplicationsNeuroprotection
Key MechanismsAkt/GSK-3β/NF-κB signaling

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione:

  • Neuroprotection in Alzheimer’s Disease Models :
    • In vitro studies demonstrated that these compounds could significantly reduce cell death in models induced by Aβ peptides.
    • Western blot analyses indicated decreased levels of NF-kB and BACE1 expression upon treatment with related compounds .
  • Animal Models :
    • In vivo studies using zebrafish models showed that certain derivatives exhibited lower toxicity compared to established treatments like donepezil, indicating a favorable safety profile for further development .

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